REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[CH:9]([Si:12]([CH:21]([CH3:23])[CH3:22])([CH:18]([CH3:20])[CH3:19])[N:13]1[CH:17]=[CH:16][CH:15]=[CH:14]1)([CH3:11])[CH3:10]>C1COCC1>[Br:8][C:15]1[CH:16]=[CH:17][N:13]([Si:12]([CH:9]([CH3:11])[CH3:10])([CH:18]([CH3:20])[CH3:19])[CH:21]([CH3:23])[CH3:22])[CH:14]=1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the product extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhyd Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel (hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |